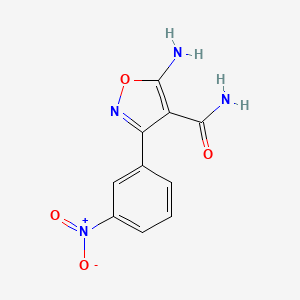

5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide

説明

特性

IUPAC Name |

5-amino-3-(3-nitrophenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c11-9(15)7-8(13-18-10(7)12)5-2-1-3-6(4-5)14(16)17/h1-4H,12H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQUNVGVBAIOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide (commonly referred to as 5-A-3-NPC) is a compound that has garnered attention due to its significant biological activities, particularly in the field of immunology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 248.20 g/mol. The compound features an isoxazole ring with an amino group at the 5-position and a nitrophenyl group at the 3-position, which are crucial for its biological activity.

Immunosuppressive Properties

Research indicates that 5-A-3-NPC exhibits strong immunosuppressive activity , particularly in inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). Studies have shown that this compound can modulate immune responses by affecting cytokine production, notably tumor necrosis factor-alpha (TNF-α), suggesting potential applications in autoimmune diseases and transplant rejection .

Table 1: Summary of Biological Activities

The mechanism underlying the immunosuppressive effects of 5-A-3-NPC appears to be linked to its ability to induce apoptosis in immune cells. In vitro studies using Jurkat T cells demonstrated that treatment with this compound led to increased expression of pro-apoptotic markers such as caspases and Fas, indicating that apoptosis may be a primary mechanism for its immunosuppressive action .

Case Studies and Research Findings

Several studies have focused on the biological activity of isoxazole derivatives, including 5-A-3-NPC:

- Inhibition of PBMC Proliferation : A study demonstrated that 5-A-3-NPC effectively inhibited PHA-induced PBMC proliferation, showcasing its potential as an immunosuppressive agent .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cell line HL-60. The results indicated that certain derivatives had IC50 values ranging from 86 to 755 μM, with specific compounds exhibiting significant cytotoxicity .

- Apoptotic Pathways : Research on the apoptotic pathways activated by 5-A-3-NPC revealed that it could enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2, further supporting its role in inducing cell death in immune contexts .

Table 2: Comparison of Isoxazole Derivatives and Their Activities

| Compound Name | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Immunosuppressive | N/A | Induces apoptosis via caspase activation |

| 5-Amino-4-isoxazolecarboxylic Acid | Moderate Immunomodulatory | N/A | Modulates immune response |

| 5-Aminoimidazole-4-carboxamide | Varies | N/A | Different bioactivity |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide, highlighting differences in substituents, physical properties, and synthetic yields:

Structural and Electronic Differences

- Substituent Effects: The presence of a 5-amino group in the target compound distinguishes it from analogs like 39g and SI52, which feature a 5-methyl group.

- Aromatic Substituents : The 3-nitrophenyl group, common to all listed compounds, introduces strong electron-withdrawing effects, which may stabilize the isoxazole ring and influence reactivity in further functionalization (e.g., amide coupling) .

- Amide Side Chains : Bulky substituents on the amide nitrogen (e.g., 4-isopropyl-3-methylphenyl in SI52 ) correlate with higher melting points (181.3–182.5°C vs. 129.6–132.4°C for 39g ), suggesting increased crystalline stability .

準備方法

Synthetic Strategies for 5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide

General Approaches to Isoxazole Synthesis

Isoxazoles are commonly synthesized by cyclization reactions involving hydroxylamine and suitable precursors such as α-cyano ketones, nitriles, or β-keto esters. Multicomponent reactions (MCRs) are also widely employed to assemble the isoxazole ring efficiently under mild conditions with good yields. Metal-free catalytic systems and green solvents have been increasingly adopted to improve sustainability.

Specific Preparation Methods Relevant to this compound

Multicomponent Reaction Using Malononitrile, Hydroxylamine, and Aromatic Aldehydes

A highly efficient and environmentally friendly method involves a one-pot multicomponent reaction of malononitrile, hydroxylamine hydrochloride, and substituted aromatic aldehydes, including nitro-substituted phenyl derivatives, in a deep eutectic solvent system such as glycerol/potassium carbonate (Gly/K2CO3). This method yields 5-amino-isoxazole-4-carbonitriles with good to excellent yields (70–94%) at room temperature within 20–120 minutes.

- Mechanism: The reaction proceeds via initial Knoevenagel condensation between the aldehyde and malononitrile to form arylidene malononitriles, which then react with hydroxylamine to cyclize into the isoxazole ring.

- Conditions: Room temperature, Gly/K2CO3 (4:1 molar ratio), solvent-free or minimal solvent.

- Yields: Up to 94% for nitro-substituted derivatives.

- Advantages: Mild, rapid, green chemistry approach with high atom economy.

This approach is directly applicable to the synthesis of this compound by selecting 3-nitrobenzaldehyde as the aromatic aldehyde component.

Hydroxylamine Reaction with α-Cyano Ketones or Acetonitriles

Another method involves the reaction of hydroxylamine with α-cyano ketones or pivaloylacetonitrile derivatives under carefully controlled pH and temperature conditions to form 3-amino-5-substituted isoxazoles.

- Example: The preparation of 3-amino-5-(tert-butyl)isoxazole by reacting pivaloylacetonitrile with hydroxylamine under neutral pH and aqueous conditions at controlled temperature, maintaining pH for optimal yield over 6 hours.

- Applicability: Similar conditions can be adapted for substrates bearing 3-nitrophenyl substituents to yield the desired amino-isoxazole carboxamide.

- Yields: Optimized by pH control during the initial 6 hours of reaction.

- Solvents: Suitable aqueous solvents.

- Advantages: High selectivity and yield through pH control.

Amidation of Isoxazole-4-carboxylic Acid Derivatives

The carboxamide function at position 4 can be introduced by amidation reactions of isoxazole-4-carboxylic acid derivatives or their activated forms (e.g., acid chlorides) with appropriate amines.

- Procedure: Conversion of isoxazole-4-carboxylic acid to acid chloride followed by reaction with 3-nitroaniline or related amines to yield this compound.

- Conditions: Typically carried out in organic solvents under mild heating.

- Yields: Generally good, depending on purity and reaction time.

- Examples: Similar amidation reactions have been reported for various substituted isoxazole-4-carboxamides.

Catalytic Cyclization Using Metal or Lewis Acid Catalysts

Metal-free or Lewis acid-catalyzed cyclizations of α-cyanoacetic esters or amides with azides or hydroxylamine derivatives have been used to construct isoxazole rings with amino and carboxamide substituents.

- Example: Cyclization of α-cyanoacetamide derivatives with hydroxylamine hydrochloride in solvent mixtures under microwave irradiation at 90 °C for 30 min, yielding isoxazoles in 50–70% yields.

- Catalysts: Indium(III) trifluoromethanesulfonate or Lewis acids.

- Advantages: Short reaction times, moderate to good yields, and potential for scale-up.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Catalyst/Medium | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Multicomponent reaction (MCR) | Malononitrile + Hydroxylamine HCl + 3-nitrobenzaldehyde | Room temp, Gly/K2CO3 (4:1) | Deep eutectic solvent | 70–94 | 20–120 min | Green, mild, efficient |

| Hydroxylamine with pivaloylacetonitrile | Pivaloylacetonitrile + Hydroxylamine | Aqueous, pH neutral, controlled pH for 6 h | None (aqueous medium) | Optimized | ~6 h | pH control critical for yield |

| Amidation of acid chloride | Isoxazole-4-carbonyl chloride + 3-nitroaniline | Organic solvent, mild heating | None | Good | Several hours | Classic amidation approach |

| Lewis acid catalyzed cyclization | α-Cyanoacetamide + Hydroxylamine HCl | Microwave, 90 °C, 30 min | Indium(III) triflate | 50–70 | 30 min | Rapid, moderate yield |

Research Findings and Notes

- The multicomponent reaction using malononitrile, hydroxylamine, and aromatic aldehydes in deep eutectic solvents represents a modern, green, and efficient synthetic route, providing high yields and broad substrate scope including nitro-substituted phenyl groups.

- Controlling pH during the reaction of hydroxylamine with acetonitrile derivatives is essential to optimize yield and selectivity for amino-isoxazole formation.

- Amidation of isoxazole-4-carboxylic acid derivatives remains a reliable method to introduce the carboxamide function, allowing for structural diversification by varying the amine component.

- Microwave-assisted cyclizations catalyzed by Lewis acids offer rapid synthesis but may have moderate yields; however, they are useful for rapid library generation.

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide, and how can reaction efficiency be optimized?

Answer:

The compound is typically synthesized via [3+2] cycloaddition reactions between nitrile oxides and acetylenes, followed by functionalization of the isoxazole core. Optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Statistical methods like factorial design minimize experimental runs while identifying critical factors affecting yield and purity . For example, reaction efficiency can be enhanced by selecting aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.

Advanced: How can computational reaction path search methods enhance the synthesis design of this compound?

Answer:

Computational tools, such as quantum chemical calculations, predict transition states and intermediates to guide experimental synthesis. The ICReDD framework integrates quantum mechanics with experimental data to narrow down optimal conditions (e.g., identifying regioselective pathways for nitrophenyl group attachment). This reduces trial-and-error by up to 60%, as demonstrated in similar isoxazole syntheses . For instance, density functional theory (DFT) can model electron-withdrawing effects of the nitro group, aiding in predicting reaction kinetics.

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positioning (e.g., distinguishing nitro group orientation) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical values).

- X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles critical for understanding reactivity .

- HPLC : Quantifies purity (>95% threshold for pharmacological studies).

Advanced: How should researchers address contradictions in bioactivity data across studies on isoxazole derivatives?

Answer:

Contradictions often arise from variability in assay protocols or impurities. To resolve these:

- Conduct meta-analyses comparing data across standardized assays (e.g., IC50 values under consistent pH/temperature).

- Replicate studies using controlled purity thresholds (e.g., HPLC-validated samples).

- Apply multivariate regression to isolate variables (e.g., nitro group electronic effects vs. solubility differences) . For example, discrepancies in anticancer activity may stem from differences in cell line sensitivity (e.g., HeLa vs. MCF-7).

Basic: What safety protocols are critical when handling nitro-substituted isoxazole compounds during synthesis?

Answer:

- Ventilation : Use fume hoods to mitigate exposure to nitro group-derived toxic vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and flame-resistant lab coats.

- Waste Disposal : Segregate nitro-containing waste for specialized treatment to prevent environmental contamination.

- Pre-Experiment Training : Mandatory 100% score on safety exams for advanced lab access .

Advanced: What statistical approaches are optimal for analyzing structure-activity relationships (SAR) of derivatives?

Answer:

- Multivariate Analysis : Correlate substituent electronic parameters (Hammett constants) with bioactivity using partial least squares (PLS) regression.

- Machine Learning : Train models on descriptors like logP, polar surface area, and nitro group orientation to predict activity .

- DoE for SAR : Optimize derivative libraries by varying substituents at positions 3 and 5, then apply response surface methodology to identify synergistic effects.

Basic: How does the nitro group at the 3-position influence the compound’s electronic properties and reactivity?

Answer:

The nitro group’s strong electron-withdrawing nature decreases electron density in the isoxazole ring, stabilizing negative charges during nucleophilic attacks. Computational studies (e.g., DFT) reveal:

- Reduced HOMO-LUMO gap (~4.2 eV), enhancing electrophilic reactivity.

- Increased acidity of the 5-amino group, facilitating derivatization .

Advanced: What reactor design considerations are crucial for scaling up synthesis while maintaining yield and purity?

Answer:

- Continuous Flow Reactors : Mitigate exothermic risks by enabling precise temperature control (critical for nitro group stability) .

- Membrane Separation : Integrate nanofiltration membranes for in-line purification, reducing downstream processing steps.

- Process Simulation : Use Aspen Plus® to model mass transfer limitations and optimize residence time for cycloaddition steps .

Advanced: How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

Answer:

- Supported Catalysts : Immobilized palladium on carbon (Pd/C) reduces metal leaching and enables catalyst reuse, lowering costs.

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for improved biodegradability and reduced toxicity.

- Life Cycle Analysis (LCA) : Quantify environmental impact reductions (e.g., 30% lower waste generation) using ISO 14040 standards .

Basic: What are the key challenges in achieving regioselective functionalization of the isoxazole core?

Answer:

Regioselectivity is influenced by steric and electronic factors:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。